

U-99194 maleate CAS number and chemical properties

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Compound of Interest

Compound Name: U-99194 maleate

Cat. No.: B1683352

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An In-depth Technical Guide to U-99194 Maleate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **U-99194 maleate**, a potent and selective dopamine D3 receptor antagonist. It includes detailed information on its chemical properties, mechanism of action, and relevant experimental protocols for its use in a research setting.

Core Chemical Properties

U-99194 maleate is the maleate salt form of the active compound U-99194. Its chemical and physical properties are summarized below.

Property	Value	Citations
CAS Number	234757-41-6	[1] [2] [3] [4]
Molecular Formula	C ₁₇ H ₂₇ NO ₂ • C ₄ H ₄ O ₄	[1] [2] [3] [4]
Molecular Weight	393.5 g/mol	[1] [5] [6]
Purity	≥98%	[1] [2] [4]
Formulation	Solid	[1] [2]
Solubility	Soluble in DMSO, Methanol, and up to 25 mM in water.	[2] [4]
Storage	Recommended storage at -20°C for long-term stability.	[6]
Synonyms	PNU-99194, U-99194A, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-1H-inden-2-amine, (2Z)-butenedioate	[1] [2]

Pharmacological Profile

U-99194 is a potent and selective antagonist of the dopamine D3 receptor. Its primary mechanism of action is the competitive blockade of this receptor, thereby inhibiting the downstream signaling cascade typically initiated by dopamine.

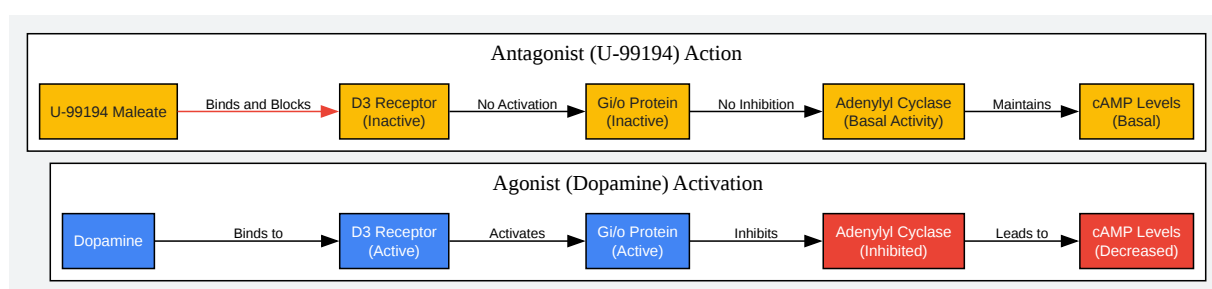
Receptor Binding Affinity:

The selectivity of U-99194 for the D3 receptor over other dopamine receptor subtypes and other receptors is a key feature of its pharmacological profile.

Receptor Target	Binding Affinity (Ki)	Citations
Human Dopamine D3	160 nM	[1][3]
Human Dopamine D2	2281 nM	[3][4]
Human Dopamine D4	>10,000 nM	[3][4]
Rat α 1-Adrenergic	8,913 nM	[1]
Human M1 Muscarinic	2,090 nM	[1]
Human 5-HT1A	4,230 nM	[1]

Signaling Pathway of the Dopamine D3 Receptor and Antagonism by U-99194 Maleate

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2][3][4][5] Upon activation by an agonist like dopamine, the D3 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7] U-99194, as an antagonist, binds to the D3 receptor but does not activate it, thereby preventing the dopamine-induced inhibitory signal.



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Dopamine D3 Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments involving **U-99194 maleate**.

This protocol is designed to determine the binding affinity (K_i) of **U-99194 maleate** for the dopamine D3 receptor.

Materials:

- HEK293 cells stably expressing the human dopamine D3 receptor.[8]
- Cell culture medium (e.g., DMEM with 10% FBS and selection antibiotic).[8]
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl_2 , 1 mM MgCl_2 , pH 7.4.
- Radioligand: [^3H]-methylnpiperone (a D2/D3 ligand).[8]
- Non-specific binding control: Haloperidol (10 μM).
- **U-99194 maleate** stock solution (in DMSO).
- Scintillation fluid and vials.
- Glass fiber filters.
- Filtration apparatus.
- Scintillation counter.

Procedure:

- Cell Membrane Preparation:
 - Culture D3-HEK293 cells to confluency.
 - Harvest cells and centrifuge.
 - Resuspend the cell pellet in ice-cold assay buffer and homogenize.

- Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.
- Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).
- Binding Assay:
 - In a 96-well plate, add in triplicate:
 - Assay buffer.
 - A fixed concentration of [³H]-methylspiperone (e.g., 0.5 nM).[8]
 - Increasing concentrations of **U-99194 maleate** (for competition curve).
 - For total binding wells, add vehicle instead of U-99194.
 - For non-specific binding wells, add 10 µM haloperidol.
 - Add the cell membrane preparation to each well to initiate the binding reaction.
 - Incubate at room temperature for 60-90 minutes.
- Filtration and Counting:
 - Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
 - Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
 - Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
 - Quantify the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the specific binding as a function of the log concentration of **U-99194 maleate** to generate a competition curve.
- Determine the IC₅₀ value from the curve.
- Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

This protocol outlines a behavioral study to assess the effects of **U-99194 maleate** on aggression and social behavior in mice.[\[9\]](#)

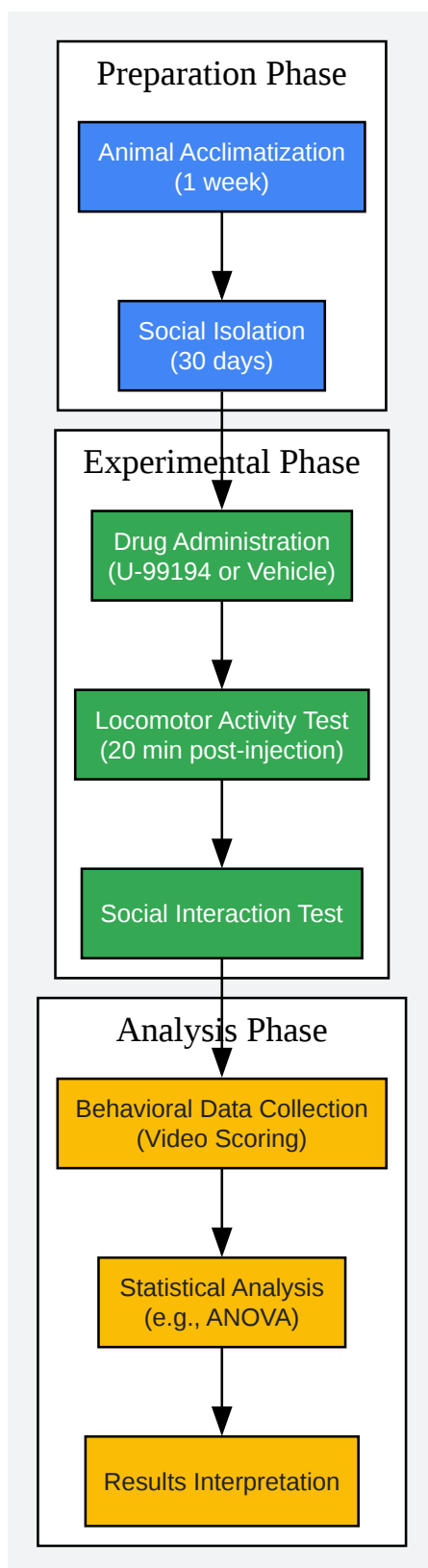
Materials:

- Male mice (e.g., C57BL/6J).
- Standard laboratory animal housing.
- **U-99194 maleate** solution for injection (e.g., dissolved in saline).
- Vehicle control (saline).
- Apparatus for measuring locomotor activity (e.g., open field arena with automated tracking).
- Standard opponent mice for social interaction test.

Procedure:

- Induction of Aggression:
 - Individually house male mice for a period of 30 days to induce aggression.[\[9\]](#)
 - Maintain a control group of group-housed mice.
- Drug Administration:
 - Administer **U-99194 maleate** (e.g., 20-40 mg/kg) or vehicle via subcutaneous or intraperitoneal injection.[\[9\]](#)
- Behavioral Testing:

- Locomotor Activity: 20 minutes after injection, place the mouse in an open field arena and record its activity (e.g., distance traveled, time spent in the center) for a set period (e.g., 15-30 minutes).[9]
- Social Interaction Test: Following the locomotor activity test, introduce a standard, non-aggressive opponent mouse into the home cage of the experimental mouse.[9]
- Record and score behaviors such as latency to attack, number of attacks, duration of social investigation (sniffing), and non-social exploratory behavior.
- Data Analysis:
 - Compare the behavioral parameters between the **U-99194 maleate**-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).



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In Vivo Behavioral Study Workflow

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